4-(Dimethylamino)benzonitrile

Descripción

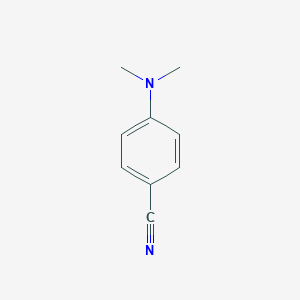

Structure

3D Structure

Propiedades

IUPAC Name |

4-(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNQRQQBJIMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073255 | |

| Record name | Benzonitrile, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Cyano-N,N-dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 4-Cyano-N,N-dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1197-19-9 | |

| Record name | 4-(Dimethylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8391XON0MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Dimethylamino)benzonitrile: A Technical Guide to its Properties and Applications

CAS Number: 1197-19-9

This in-depth technical guide provides a comprehensive overview of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in chemical physics and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and its notable photophysical behavior, particularly its dual fluorescence phenomenon.

Core Properties of this compound

This compound, also known as 4-Cyano-N,N-dimethylaniline, is a crystalline solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a dimethylamino group, which acts as an electron donor, and a nitrile group, an electron acceptor.[2] This "push-pull" electronic structure is the basis for its unique photophysical properties.

Physicochemical Data

The key quantitative properties of DMABN are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Melting Point | 72-75 °C | [3] |

| Boiling Point | 318 °C | [3] |

| Solubility | Soluble in methanol (B129727) and other organic solvents; sparingly soluble in water. | [3] |

| Appearance | Light brown crystalline powder. | [3] |

Spectroscopic Data

| Spectroscopic Property | Details | Reference |

| UV-Vis Absorption | In nonpolar solvents (e.g., cyclohexane), a single absorption band is observed. | [4] |

| Fluorescence Emission | Exhibits dual fluorescence in polar solvents, with a normal emission band and a red-shifted anomalous band. | [2] |

The Phenomenon of Dual Fluorescence and the TICT Model

The most remarkable property of DMABN is its dual fluorescence in polar solvents. In nonpolar solvents, a single fluorescence band is observed, originating from a locally excited (LE) state. However, with increasing solvent polarity, a second, red-shifted emission band appears, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[2]

Upon photoexcitation, the molecule transitions to the LE state, which has a largely planar geometry. In polar solvents, this LE state can undergo a conformational change involving the rotation of the dimethylamino group relative to the benzonitrile (B105546) moiety. This twisting motion leads to the formation of the highly polar TICT state, where there is a significant charge separation between the donor (dimethylamino) and acceptor (nitrile) groups. The stabilization of this polar TICT state by the polar solvent results in the observed red-shifted fluorescence.[2]

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis involves the cyanation of 4-bromo-N,N-dimethylaniline. The following is a representative protocol.

Materials:

-

4-bromo-N,N-dimethylaniline

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-N,N-dimethylaniline in DMF.

-

Add copper(I) cyanide and a catalytic amount of pyridine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Solvatochromism Experiment

This protocol outlines a procedure to investigate the solvatochromic properties of DMABN, demonstrating the effect of solvent polarity on its fluorescence emission.

Materials:

-

This compound

-

A series of solvents with varying polarities (e.g., cyclohexane (B81311), toluene, dichloromethane, acetone, acetonitrile, methanol)

-

Spectroscopic grade solvents are required.

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of DMABN in a non-polar solvent like cyclohexane at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

For each solution, record the absorption spectrum to determine the absorption maximum (λ_abs).

-

Using the fluorometer, record the fluorescence emission spectrum for each solution. Use an excitation wavelength at or near the absorption maximum.

-

Record the emission maxima (λ_em) for both the locally excited (LE) and, if present, the twisted intramolecular charge transfer (TICT) bands.

-

Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to analyze the relationship between solvent polarity and the electronic transitions of DMABN.

Experimental Workflow: Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the excited-state dynamics of DMABN, providing insights into the formation and decay of the LE and TICT states on ultrafast timescales.

Applications in Research

DMABN is a valuable tool in various research areas due to its sensitivity to the local environment.

-

Fluorescent Probes: Its dual fluorescence makes it an excellent probe for studying the polarity of microenvironments, such as in micelles, polymers, and biological membranes.[5]

-

Materials Science: DMABN and its derivatives are used in the development of materials with nonlinear optical properties and as components in organic light-emitting diodes (OLEDs).

-

Fundamental Photophysics: It serves as a model compound for studying intramolecular charge transfer processes, which are fundamental to many chemical and biological phenomena, including photosynthesis.[2]

While DMABN is a powerful probe for polarity, its application in directly studying specific biological signaling pathways is not well-documented in the literature. Its utility lies more in providing information about the general physicochemical properties of its immediate surroundings.

Conclusion

This compound is a fascinating molecule whose unique photophysical properties have made it a cornerstone in the study of intramolecular charge transfer. Its sensitivity to the environment, manifested in its dual fluorescence, provides a powerful tool for researchers across various scientific disciplines. This technical guide has provided a comprehensive overview of its properties, experimental protocols for its study, and its key applications, serving as a valuable resource for scientists and researchers.

References

- 1. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. This compound | 1197-19-9 [chemicalbook.com]

- 4. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 4-(Dimethylamino)benzonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Dimethylamino)benzonitrile (DMABN), a prototypical molecule renowned for its dual fluorescence and solvent-dependent photophysical behavior. Central to its characteristics is the phenomenon of Twisted Intramolecular Charge Transfer (TICT), which governs its unique emissive properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the core spectroscopic characteristics of DMABN, detailed experimental methodologies for its characterization, and a visual representation of the underlying photophysical processes. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and conceptual models are illustrated using diagrams.

Introduction

This compound (DMABN) is a fluorescent molecule that has been the subject of extensive research for decades due to its remarkable solvatochromic properties and its exhibition of dual fluorescence. In nonpolar solvents, DMABN displays a single fluorescence band, characteristic of a locally excited (LE) state. However, in polar solvents, a second, red-shifted emission band emerges, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3] This solvent-dependent fluorescence makes DMABN an excellent probe for studying local solvent polarity and microenvironments in various chemical and biological systems.

The prevailing explanation for this dual fluorescence is the TICT model, which postulates that upon photoexcitation, the dimethylamino group can twist with respect to the benzonitrile (B105546) moiety.[1] In polar environments, this twisting is accompanied by a significant charge transfer from the electron-donating dimethylamino group to the electron-accepting cyano group, leading to a highly polar excited state (the TICT state) that is stabilized by the polar solvent molecules. This guide will delve into the spectroscopic evidence supporting this model, present key photophysical data, and provide detailed protocols for the experimental investigation of DMABN.

Spectroscopic Properties of DMABN

The photophysical behavior of DMABN is intricately linked to the polarity of its environment. This section summarizes the key spectroscopic parameters of DMABN in a range of solvents, highlighting the distinct characteristics of its absorption and dual fluorescence emission.

Absorption Spectroscopy

The absorption spectrum of DMABN is characterized by a strong absorption band in the ultraviolet region, corresponding to the S₀ → S₂ (¹Lₐ) transition, and a weaker, lower-energy shoulder corresponding to the S₀ → S₁ (¹Lₑ) transition.[4][5] The position of the main absorption maximum exhibits a slight red shift with increasing solvent polarity, indicative of a moderate change in the dipole moment upon excitation to the Franck-Condon state.

Fluorescence Spectroscopy: The Phenomenon of Dual Fluorescence

The most striking feature of DMABN's photophysics is its dual fluorescence. In nonpolar solvents, only a single emission band corresponding to the de-excitation from the locally excited (LE) state is observed. As the solvent polarity increases, a new, significantly red-shifted emission band appears and grows in intensity, often at the expense of the LE band. This new band is attributed to the emission from the Twisted Intramolecular Charge Transfer (TICT) state.[3]

The LE emission is characterized by a smaller Stokes shift and is relatively insensitive to solvent polarity. In contrast, the TICT emission exhibits a large Stokes shift that increases with solvent polarity, reflecting the highly polar nature of the TICT state and its strong interaction with polar solvent molecules.[2]

Data Presentation: Photophysical Parameters of DMABN in Various Solvents

The following tables summarize the key photophysical data for DMABN in a selection of aprotic and protic solvents, ordered by increasing solvent polarity as indicated by the solvent polarity parameter, Δf.

Table 1: Photophysical Properties of DMABN in Aprotic Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) | Φ_f (LE) | Φ_f (TICT) | τ_f (LE) (ns) | τ_f (TICT) (ns) |

| n-Hexane | 1.88 | 1.375 | 0.001 | 297 | 340 | - | 0.02 | - | ~3.5 | - |

| Cyclohexane | 2.02 | 1.426 | 0.001 | 298 | 342 | - | 0.03 | - | 3.6 | - |

| 1,4-Dioxane | 2.21 | 1.422 | 0.021 | 300 | 350 | 460 (sh) | - | - | - | - |

| Diethyl ether | 4.34 | 1.353 | 0.163 | 299 | 348 | 465 | - | - | - | - |

| Tetrahydrofuran | 7.58 | 1.407 | 0.210 | 301 | 352 | 470 | 0.01 | 0.18 | 3.2 | 3.4 |

| Dichloromethane | 8.93 | 1.424 | 0.219 | 302 | 355 | 475 | - | - | - | - |

| Acetone | 20.7 | 1.359 | 0.284 | 303 | 358 | 480 | - | - | - | - |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 300 | 360 | 472 | 0.003 | 0.29 | 0.6 | 3.3 |

Table 2: Photophysical Properties of DMABN in Protic Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) | Φ_f (LE) | Φ_f (TICT) | τ_f (LE) (ns) | τ_f (TICT) (ns) |

| Methanol | 32.7 | 1.329 | 0.309 | 301 | 362 | 485 | - | - | - | - |

| Ethanol | 24.6 | 1.361 | 0.289 | 302 | 360 | 490 | - | - | - | - |

| 1-Propanol | 20.1 | 1.385 | 0.274 | 302 | 358 | 495 | - | - | - | - |

| 1-Butanol | 17.5 | 1.399 | 0.259 | 303 | 355 | 500 | - | - | - | - |

| Water | 80.1 | 1.333 | 0.320 | 298 | 365 | 490 | - | - | - | - |

Note: The solvent polarity parameter Δf is calculated using the Lippert-Mataga equation: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]. Data compiled from various sources.[6][7] The quantum yields (Φ_f) and lifetimes (τ_f) are highly dependent on the experimental conditions and the references cited.

The Twisted Intramolecular Charge Transfer (TICT) Model

The dual fluorescence of DMABN is rationalized by the TICT model, which describes the formation of a highly polar excited state through conformational relaxation. The key steps of this process are illustrated in the signaling pathway diagram below.

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.

Upon absorption of a photon, the planar ground state molecule is promoted to the locally excited (LE) state. In polar solvents, a conformational change involving the twisting of the dimethylamino group can occur, leading to the formation of the charge-separated TICT state. Both the LE and TICT states can then relax to the ground state via fluorescence or non-radiative decay pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the spectroscopic properties of DMABN.

Sample Preparation

-

Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

-

Concentration: Prepare a stock solution of DMABN in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM. For spectroscopic measurements, prepare dilute solutions (1-10 µM) from the stock solution to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette filled with the solvent of interest.

-

Measurement: Record the absorption spectrum of the DMABN solution from 250 nm to 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs).

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Wavelength: Excite the sample at a wavelength on the red-edge of the main absorption band (e.g., 300-310 nm) to minimize the contribution of the S₂ state.

-

Emission Scan: Record the fluorescence emission spectrum from 320 nm to 600 nm.

-

Data Analysis: Identify the emission maxima for the LE and TICT bands. For spectra with overlapping bands, deconvolution using appropriate fitting functions (e.g., Gaussian or log-normal) may be necessary to separate the contributions of the LE and TICT states.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the LE or TICT band of DMABN (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for the LE band).

-

Procedure:

-

Prepare a series of solutions of both the standard and the DMABN sample at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide information about the excited-state lifetimes (τ_f) of the LE and TICT states. Time-Correlated Single Photon Counting (TCSPC) is a commonly used technique.

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

Excitation: Excite the sample at a suitable wavelength (e.g., ~300 nm).

-

Data Acquisition: Collect the fluorescence decay profiles at the emission maxima of the LE and TICT bands. An instrument response function (IRF) should be recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Data Analysis: The fluorescence decay data is typically fitted to a sum of exponential functions after deconvolution with the IRF. For DMABN, a biexponential decay is often observed in polar solvents, corresponding to the lifetimes of the LE and TICT states.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of DMABN.

Caption: Workflow for the photophysical characterization of DMABN.

Conclusion

This compound serves as a cornerstone molecule for understanding intramolecular charge transfer processes in the excited state. Its distinct dual fluorescence, highly sensitive to the polarity of the medium, provides a powerful tool for probing local environments. This technical guide has consolidated the fundamental spectroscopic properties of DMABN, presented key photophysical data in a structured format, and provided detailed experimental protocols for its comprehensive characterization. The visual representations of the TICT model and the experimental workflow aim to facilitate a deeper understanding of the underlying principles and the practical aspects of studying this fascinating molecule. The information contained herein is intended to be a valuable resource for researchers and scientists engaged in the fields of photochemistry, materials science, and drug development.

References

- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Solubility Profile of 4-(Dimethylamino)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in photochemical and materials science research. Understanding the solubility of DMABN in various organic solvents is critical for its application in synthesis, purification, and the formulation of solutions with specific photophysical properties. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide emphasizes the established qualitative characteristics and provides a robust methodology for researchers to determine precise solubility values tailored to their specific experimental conditions.

Introduction

This compound (DMABN) is an aromatic organic compound featuring both a dimethylamino electron donor group and a nitrile electron acceptor group. This unique electronic structure gives rise to its well-known dual fluorescence, a phenomenon that is highly sensitive to the polarity of its solvent environment. The accurate preparation of DMABN solutions is paramount for investigating its photophysical properties and for its use in various applications, including as a fluorescent probe and in the synthesis of organic materials. Consequently, a thorough understanding of its solubility in common organic solvents is a fundamental prerequisite for researchers in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMABN is presented in Table 1. These properties are crucial in predicting its solubility behavior based on the principle of "like dissolves like."

| Property | Value |

| Chemical Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Melting Point | 72-75 °C |

| Boiling Point | 318 °C |

| Appearance | Light brown crystalline powder |

Solubility of this compound

Qualitative Solubility Data

While specific quantitative solubility data for DMABN is not widely published, qualitative assessments indicate its solubility profile across a range of common organic solvents. This information is summarized in Table 2. DMABN is generally considered to be soluble in polar organic solvents and moderately soluble in solvents of intermediate polarity. Its solubility in nonpolar solvents is limited.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Polarity | Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Chloroform | Weakly Polar | Moderately Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Water | Polar Protic | Less Soluble |

Factors Influencing Solubility

The solubility of DMABN is influenced by several factors:

-

Solvent Polarity: As a polar molecule, DMABN dissolves more readily in polar solvents that can effectively solvate both the dimethylamino and nitrile groups.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent can enhance the solubility of DMABN.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group and the dimethylamino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., methanol, ethanol) can interact favorably with DMABN, contributing to its solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment

-

This compound (DMABN), analytical grade

-

Selected organic solvent(s), HPLC grade or equivalent

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of DMABN to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended microcrystals.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of DMABN of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of DMABN in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of DMABN in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of solubility.

Conclusion

Unraveling the Enigma of Dual Fluorescence in DMABN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of dual fluorescence, where a molecule emits light from two distinct excited states, has been a subject of intense scientific scrutiny for decades. 4-(Dimethylamino)benzonitrile (DMABN) stands as the archetypal molecule for this intriguing behavior, offering a unique window into the complex interplay of molecular structure, electronic states, and environmental interactions. This technical guide provides an in-depth exploration of the core principles governing the dual fluorescence of DMABN, with a focus on the widely accepted Twisted Intramolecular Charge Transfer (TICT) model.

The Core Phenomenon: From Local Excitation to Charge Separation

Upon photoexcitation, DMABN transitions from its ground state (S₀) to an electronically excited state. In nonpolar solvents, DMABN exhibits a single fluorescence band at shorter wavelengths. However, in polar solvents, a second, red-shifted fluorescence band emerges, indicating the presence of a new, lower-energy emissive state.[1][2][3] This behavior is attributed to the formation of two distinct excited state species: a Locally Excited (LE) state and an Intramolecular Charge Transfer (ICT) state.[4][5]

The LE state is characterized by a planar geometry where the dimethylamino group and the benzonitrile (B105546) moiety are coplanar, allowing for significant π-electron delocalization.[2][6] This state is initially populated upon excitation and is responsible for the "normal" fluorescence band observed in both polar and nonpolar solvents.[1]

In polar environments, the molecule can undergo a conformational change from the LE state to the highly polar TICT state .[2] This process involves the rotation of the dimethylamino group by approximately 90° relative to the plane of the benzonitrile ring.[7][8] This twisting motion leads to a decoupling of the π-systems of the donor (dimethylamino) and acceptor (benzonitrile) groups, facilitating a near-complete transfer of an electron from the donor to the acceptor.[1][8] The resulting TICT state is a highly polar, charge-separated species that is significantly stabilized by polar solvent molecules.[2] This stabilization lowers its energy below that of the LE state, allowing for the "anomalous" red-shifted fluorescence.

Quantitative Insights into DMABN's Photophysics

The photophysical properties of the LE and TICT states are distinct and highly dependent on the solvent environment. The following tables summarize key quantitative data gathered from various studies.

| Solvent | Dielectric Constant (ε) | LE Emission Max (nm) | CT Emission Max (nm) |

| Cyclohexane | 2.02 | ~350 | - |

| 1,4-Dioxane | 2.21 | ~350 | Present |

| Tetrahydrofuran | 7.58 | ~350 | Present |

| Dichloromethane | 8.93 | ~350 | Present |

| Acetonitrile | 37.5 | ~350 | ~470-500 |

Table 1: Solvent Polarity and Emission Maxima of DMABN. The position of the charge-transfer (CT) emission is strongly red-shifted with increasing solvent polarity, while the locally excited (LE) emission is relatively insensitive.[1][3][9][10]

| State | Dipole Moment (Debye) |

| Ground State (S₀) | 5 - 7 |

| LE State | 6 - 11 |

| TICT State | ~17 - 23 |

Table 2: Dipole Moments of DMABN in Different Electronic States. The significant increase in dipole moment from the ground and LE states to the TICT state highlights the extensive charge separation in the twisted conformation.[1][11][12][13]

Visualizing the Photophysical Pathways

The complex sequence of events following photoexcitation of DMABN can be visualized through signaling pathways and energy level diagrams.

Caption: Jablonski diagram illustrating the photophysical processes of DMABN.

References

- 1. ias.ac.in [ias.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and this compound from solvatochromic and thermochromic spectral shifts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Twisted Intramolecular Charge Transfer (TICT) Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Twisted Intramolecular Charge Transfer (TICT) mechanism is a fundamental concept in photochemistry that describes a photoinduced electron transfer process occurring in molecules typically composed of an electron donor (D) and an electron acceptor (A) moiety linked by a single bond. Upon photoexcitation, these molecules can undergo a conformational change, involving rotation around the D-A bond, leading to a geometrically twisted state with a significant charge separation. This process has profound implications for the photophysical properties of a molecule, including its fluorescence characteristics, and is a key principle in the design of fluorescent probes, sensors, and materials for optoelectronics.[1][2]

The phenomenon was famously first observed in 4-(dimethylamino)benzonitrile (DMABN), which exhibits dual fluorescence in polar solvents: a "normal" locally excited (LE) state emission and an anomalous, red-shifted emission attributed to the TICT state.[3][4] The stabilization of the highly polar TICT state in polar solvents is a hallmark of this mechanism.[1][5] Understanding and controlling the factors that govern the formation and decay of the TICT state are crucial for the rational design of molecules with desired photophysical responses for various applications, from bio-imaging to materials science.[6]

Core Principles of the TICT Mechanism

The TICT model is predicated on the transition of a molecule from a planar or near-planar locally excited (LE) or intramolecular charge transfer (ICT) state to a perpendicular, charge-separated TICT state upon photoexcitation.[7] This process can be visualized through a potential energy surface diagram.

The TICT State Formation

-

Photoexcitation: The process begins with the absorption of a photon, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁), often a locally excited (LE) or a planar intramolecular charge transfer (PICT) state. In this state, there is already some degree of charge transfer, but the donor and acceptor π-systems are still largely conjugated.

-

Intramolecular Twisting: In the excited state, if the molecule possesses sufficient rotational freedom around the bond connecting the donor and acceptor groups, it can undergo a conformational change towards a mutually perpendicular arrangement. This twisting motion leads to the decoupling of the π-orbitals of the donor and acceptor moieties.[8]

-

Charge Separation and Stabilization: This geometric torsion facilitates a more complete charge transfer from the donor to the acceptor, resulting in a highly polar TICT state with a large dipole moment. The stability of this TICT state is highly dependent on the polarity of the surrounding environment. Polar solvents can stabilize the large dipole of the TICT state, lowering its energy, often below that of the LE state.[7]

-

De-excitation Pathways: The molecule can then return to the ground state from either the LE/ICT state or the TICT state.

-

LE/ICT Fluorescence: Emission from the locally excited or planar ICT state results in a higher-energy (shorter wavelength) fluorescence band.

-

TICT Fluorescence: Emission from the TICT state, if it is emissive, gives rise to a lower-energy (longer wavelength), red-shifted fluorescence band.[2] The intensity and wavelength of this emission are highly sensitive to the solvent's polarity.

-

Non-radiative Decay: In many cases, the TICT state can also be non-emissive or "dark," providing an efficient non-radiative decay pathway back to the ground state. This is often observed as fluorescence quenching in polar solvents.[9]

-

The following diagram illustrates the fundamental steps of the TICT mechanism.

Experimental Characterization of TICT States

The validation and characterization of TICT states rely on a suite of spectroscopic techniques that can probe the excited-state dynamics and the influence of the molecular environment.

Key Experimental Evidence

-

Dual Fluorescence: The observation of two distinct fluorescence bands in polar solvents, as seen with DMABN, is a classic indicator of TICT formation. The relative intensity of the two bands is highly dependent on solvent polarity.

-

Solvatochromism: The emission from the TICT state shows a pronounced red-shift with increasing solvent polarity due to the stabilization of its large dipole moment.[10]

-

Viscosity Effects: In viscous solvents, the intramolecular rotation required to form the TICT state is hindered. This often leads to a decrease in the intensity of the TICT emission and a corresponding increase in the LE emission, confirming that a mechanical twisting motion is involved.

-

Structural Constraints: Molecules with a rigidified linker between the donor and acceptor, which prevents twisting, typically do not exhibit TICT-related phenomena. This provides strong evidence for the necessity of the conformational change.[3]

Experimental Protocols

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of a sample.[11]

Methodology:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents with varying polarities.

-

Instrumentation:

-

Excitation Source: A pulsed light source with a high repetition rate, such as a picosecond diode laser or a mode-locked laser.

-

Detector: A high-speed single-photon sensitive detector, like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) to measure the time delay between the excitation pulse and the detected fluorescence photon.[12]

-

-

Data Acquisition:

-

The sample is repeatedly excited by the pulsed laser.

-

The arrival time of individual fluorescence photons is measured relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[13]

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is fitted to a single or multi-exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s).

-

fs-TA spectroscopy is a pump-probe technique that monitors the evolution of excited states with femtosecond time resolution.[14][15]

Methodology:

-

Sample Preparation: Prepare solutions of the compound with sufficient concentration to have a significant absorbance at the pump wavelength.

-

Instrumentation:

-

Laser System: An amplified femtosecond laser system (e.g., Ti:Sapphire) that generates ultrashort pulses.

-

Pump and Probe Beams: The laser output is split into a pump beam (to excite the sample) and a probe beam. The probe is often converted into a white-light continuum.[15]

-

Optical Delay Line: A motorized stage to precisely control the time delay between the pump and probe pulses.

-

Detector: A multichannel detector (e.g., a CCD camera) to record the spectrum of the probe pulse after passing through the sample.

-

-

Data Acquisition:

-

The pump pulse excites the sample.

-

The probe pulse passes through the excited sample at a specific time delay.

-

The change in absorbance of the probe is measured as a function of wavelength and time delay.[14] This is repeated for a range of time delays.

-

-

Data Analysis:

-

The raw data is corrected for background signals and chirp in the white-light probe.

-

The transient absorption spectra are analyzed to identify spectral features corresponding to the ground state bleach, stimulated emission, and excited-state absorption of the LE and TICT states.

-

Global analysis or singular value decomposition can be used to extract the kinetic information (lifetimes and rate constants) for the transitions between the different excited states.[1][16]

-

The following diagram illustrates a generalized workflow for the experimental characterization of TICT molecules.

Computational Modeling of the TICT State

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is an indispensable tool for studying the TICT mechanism.[17] It allows for the calculation of potential energy surfaces, optimization of excited-state geometries, and prediction of photophysical properties.[18][19]

Methodology:

-

Ground State Optimization: The geometry of the molecule is first optimized in its ground state (S₀) using DFT.

-

Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

-

Potential Energy Surface (PES) Scanning: The potential energy of the first excited state (S₁) is calculated as a function of the dihedral angle of the D-A bond. This allows for the identification of energy minima corresponding to the LE and TICT states and the energy barrier between them.

-

Excited State Geometry Optimization: The geometries of the LE and TICT states are optimized on the S₁ potential energy surface to find their equilibrium structures.

-

Property Calculations: Various properties of the ground and excited states are calculated, including dipole moments, molecular orbitals, and charge distribution, to confirm the charge-transfer character of the TICT state.

-

Solvent Effects: The influence of the solvent is often included using continuum solvation models like the Polarizable Continuum Model (PCM) to simulate the stabilization of the polar TICT state.[20]

The following diagram represents a simplified potential energy surface for a molecule exhibiting TICT.

Quantitative Data of Representative TICT Molecules

The photophysical properties of molecules exhibiting TICT are highly sensitive to their environment. The following tables summarize key data for some well-studied TICT compounds.

Table 1: Photophysical Data for this compound (DMABN) in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | Φf (LE) | Φf (TICT) | τf (LE) (ns) | τf (TICT) (ns) |

| Cyclohexane | 2.02 | 1.427 | 297 | 340 | - | 0.02 | - | 2.9 | - |

| Diethyl ether | 4.34 | 1.353 | 298 | 345 | 420 | 0.01 | 0.003 | 2.5 | 1.8 |

| Acetonitrile | 37.5 | 1.344 | 300 | 355 | 470 | 0.003 | 0.17 | 0.02 | 3.4 |

| Methanol | 32.7 | 1.329 | 301 | 360 | 480 | 0.002 | 0.03 | - | 2.1 |

Table 2: Photophysical Data for Selected 4-(Dialkylamino)benzonitriles in Acetonitrile [7]

| Compound | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | Φf (LE) | Φf (TICT) | τf (LE) (ps) | τf (TICT) (ns) |

| DMABN | 298 | 350 | 462 | 0.003 | 0.17 | 20 | 3.4 |

| DEABN | 302 | 352 | 470 | 0.002 | 0.20 | 15 | 3.6 |

| DPrABN | 303 | 353 | 475 | 0.002 | 0.22 | 14 | 3.8 |

Table 3: Photophysical Data for Coumarin 152 in Various Solvents [21]

| Solvent | Δf | λabs (nm) | λem (nm) | Φf | τf (ns) |

| n-Heptane | 0.000 | 368 | 412 | 0.40 | 2.12 |

| Dioxane | 0.021 | 374 | 426 | 0.42 | 2.30 |

| Ethyl Acetate | 0.201 | 382 | 448 | 0.38 | 2.45 |

| Acetonitrile | 0.305 | 386 | 468 | 0.11 | 1.05 |

| Methanol | 0.309 | 388 | 480 | 0.03 | 0.35 |

Conclusion

The Twisted Intramolecular Charge Transfer mechanism provides a powerful framework for understanding and predicting the photophysical behavior of a large class of donor-acceptor molecules. Its sensitivity to the molecular environment, particularly solvent polarity and viscosity, makes it a highly valuable tool in the design of fluorescent probes for chemical sensing and biological imaging. The synergy between advanced spectroscopic techniques and computational modeling continues to deepen our understanding of the intricate dynamics of TICT states, paving the way for the development of novel functional materials with tailored optical and electronic properties for a wide range of applications in chemistry, biology, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, photophysical characterization and applications of N-heterocyclic based multibranched donor-acceptor derivatives [ir.niist.res.in:8080]

- 4. Revealing the Photophysical Dynamics of Selected Rigid Donor-Acceptor Systems: From Ligands to Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, spectral behaviour and photophysics of donor-acceptor kind of chalcones: Excited state intramolecular charge transfer and fluorescence quenching studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. photonics.com [photonics.com]

- 12. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nathan.instras.com [nathan.instras.com]

- 16. Graphical analysis of transient absorption spectra using the phasor approach [opg.optica.org]

- 17. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

- 18. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ricerca.sns.it [ricerca.sns.it]

- 21. nathan.instras.com [nathan.instras.com]

The Photophysical Intricacies of 4-cyano-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyano-N,N-dimethylaniline (CDMA), also widely known as 4-(dimethylamino)benzonitrile (DMABN), is a cornerstone molecule in the field of photophysics. Its deceptively simple structure—a phenyl ring substituted with a dimethylamino donor group and a cyano acceptor group at opposite ends—belies a complex and fascinating excited-state behavior. This molecule is the archetypal example of a system exhibiting dual fluorescence, a phenomenon that arises from two distinct emissive excited states. This behavior is exquisitely sensitive to the molecule's local environment, making CDMA an invaluable probe for studying solvent polarity and dynamics.

The unique photophysical characteristics of CDMA are primarily attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Understanding the dynamics of this state is crucial for the rational design of fluorescent probes, sensors, and materials with tailored photophysical properties for applications in biological imaging, materials science, and drug development. This technical guide provides an in-depth exploration of the photophysical characteristics of CDMA, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Photophysical Characteristics

The photophysical behavior of CDMA is dominated by the interplay between a locally excited (LE) state and a charge-transfer state. This interplay is profoundly influenced by the surrounding solvent environment.

Dual Fluorescence and Solvatochromism

In nonpolar solvents, CDMA exhibits a single fluorescence band at relatively short wavelengths. This emission originates from a planar, locally excited (LE) state, which retains significant geometric similarity to the ground state. However, as the polarity of the solvent increases, a second, highly red-shifted emission band emerges and grows in intensity, often at the expense of the LE emission.[1][2] This second band is attributed to emission from a Twisted Intramolecular Charge Transfer (TICT) state.[3] This dramatic solvent-dependent fluorescence is a classic example of solvatochromism.

The Twisted Intramolecular Charge Transfer (TICT) Model

The dual fluorescence of CDMA is explained by the TICT model, which postulates the existence of two distinct excited-state minima on the potential energy surface.

-

Photoexcitation: Upon absorption of a photon, the molecule is promoted from its planar ground state (S₀) to a planar locally excited (LE) state (S₁).

-

Excited-State Dynamics: In the excited state, the molecule can relax via two competing pathways:

-

LE Fluorescence: In nonpolar solvents, the LE state is the lower-energy excited state, and the molecule relaxes by emitting a photon from this state, leading to the higher-energy fluorescence band.

-

TICT State Formation: In polar solvents, the highly polar TICT state is stabilized by the solvent cage. This provides a driving force for a conformational change where the dimethylamino group twists by approximately 90° with respect to the plane of the benzonitrile (B105546) ring. This twisting decouples the π-systems of the donor and acceptor moieties, leading to a full charge separation and the formation of the TICT state.

-

-

TICT Fluorescence: The TICT state, being lower in energy in polar environments, then relaxes to the ground state by emitting a lower-energy (red-shifted) photon.[3]

The following diagram illustrates the TICT model for 4-cyano-N,N-dimethylaniline.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of 4-cyano-N,N-dimethylaniline in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | LE Emission Max (λem,LE, nm) | TICT Emission Max (λem,TICT, nm) | Total Quantum Yield (ΦF) | LE Lifetime (τLE, ns) | TICT Lifetime (τTICT, ns) |

| n-Hexane | 1.9 | 287 | 340 | - | 0.02 | 1.2 | - |

| Cyclohexane | 2.0 | 287 | 342 | - | 0.02 | 1.3 | - |

| Diethyl Ether | 4.3 | 287 | 350 | 440 | 0.11 | - | 3.5 |

| Tetrahydrofuran | 7.6 | 290 | 355 | 460 | 0.22 | 0.8 | 3.4 |

| Dichloromethane | 9.1 | 295 | 360 | 470 | 0.30 | 0.7 | 3.2 |

| Acetonitrile (B52724) | 37.5 | 291 | 360 | 480 | 0.35 | 0.6 | 3.4 |

| Methanol | 32.7 | 292 | 365 | 490 | 0.28 | - | 3.1 |

| Water | 80.1 | 290 | 365 | 520 | 0.01 | - | - |

Note: The data presented above are compiled from various literature sources and are representative values. Exact values may vary slightly depending on experimental conditions such as temperature and purity.

Experimental Protocols

Accurate characterization of the photophysical properties of CDMA requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.

Synthesis of 4-cyano-N,N-dimethylaniline

A common synthetic route to 4-cyano-N,N-dimethylaniline involves the methylation of 4-aminobenzonitrile (B131773).

Materials:

-

4-aminobenzonitrile

-

Iodomethane (B122720) (or dimethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF) or acetonitrile as solvent

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Dissolve 4-aminobenzonitrile (1 equivalent) in the chosen solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a base such as potassium carbonate (excess, e.g., 3 equivalents).

-

Add the methylating agent, such as iodomethane (excess, e.g., 2.5-3 equivalents), dropwise to the stirred suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure 4-cyano-N,N-dimethylaniline.

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Steady-State Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer

-

Spectrofluorometer equipped with an excitation and an emission monochromator, and a suitable detector (e.g., a photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare a stock solution of CDMA in the solvent of interest. From this stock, prepare a dilute solution in a 1 cm path length quartz cuvette such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum of the sample solution using the UV-Vis spectrophotometer over the desired wavelength range (e.g., 250-400 nm). Use the pure solvent as a blank for baseline correction.

-

Fluorescence Measurement:

-

Place the cuvette with the sample solution in the spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum determined in the previous step.

-

Record the emission spectrum over a suitable wavelength range (e.g., 320-600 nm), ensuring that the entire fluorescence band(s) are captured.

-

Record the emission spectrum of a solvent blank under the same conditions and subtract it from the sample spectrum to correct for Raman scattering and other background signals.[4]

-

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is determined relative to a well-characterized fluorescence standard with a known quantum yield (ΦF,std).

Procedure:

-

Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with those of CDMA (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

Preparation of Solutions: Prepare a series of at least five solutions of both the CDMA sample and the standard in the same solvent (or solvents with the same refractive index). The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.

-

Measurements:

-

For each solution, measure the absorbance at the excitation wavelength.

-

For each solution, measure the corrected and integrated fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (Gradsample and Gradstd).

-

Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (ηsample² / ηstd²) where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

-

The workflow for this procedure is outlined below.

Time-Resolved Fluorescence Spectroscopy

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6]

Instrumentation:

-

A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

A sample holder.

-

A fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

-

TCSPC electronics (e.g., a time-to-amplitude converter and a multichannel analyzer).

Procedure:

-

Instrument Setup: The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for millions of excitation-emission cycles.

-

Data Acquisition: A histogram of the number of photons detected at different times after the excitation pulse is constructed. This histogram represents the fluorescence decay profile of the sample.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). For CDMA in polar solvents, a bi-exponential decay model is often required to account for the lifetimes of both the LE and TICT states.

Conclusion

4-cyano-N,N-dimethylaniline remains a molecule of profound interest in photophysics due to its clear demonstration of solvent-dependent dual fluorescence, which is elegantly explained by the Twisted Intramolecular Charge Transfer model. Its sensitivity to the local environment makes it a powerful tool for probing molecular interactions and dynamics. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals seeking to understand and utilize the unique photophysical characteristics of this fascinating molecule in their scientific endeavors. A thorough grasp of these principles is essential for the continued development of advanced fluorescent materials and probes with tailored properties for a wide array of applications.

References

- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. 4-Aminobenzonitrile 4-Cyanoaniline [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Charge Separation in DMABN: An In-depth Technical Guide to its Ground and Excited State Dipole Moments

For Immediate Release

This technical guide provides a comprehensive overview of the ground and excited state dipole moments of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in the study of photoinduced charge transfer processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical framework, experimental methodologies, and key data related to the photophysical properties of DMABN.

Introduction: The Phenomenon of Dual Fluorescence and the TICT Model

This compound (DMABN) is a prototypical molecule exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed depending on the polarity of the solvent. This behavior is attributed to the formation of a highly polar excited state, known as the Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation in polar solvents, the dimethylamino group twists relative to the benzonitrile (B105546) moiety, leading to a significant separation of charge and a large increase in the dipole moment. This guide delves into the experimental and computational determination of the ground state (μg) and various excited state (μe) dipole moments, which are crucial for understanding the TICT model and the unique photophysics of DMABN.

Quantitative Data on Dipole Moments

The dipole moments of DMABN in its ground and various excited states have been extensively studied using both experimental techniques and computational methods. The following tables summarize the key quantitative data available in the literature.

| State | Method of Determination | Solvent/Phase | Dipole Moment (Debye) |

| Ground State (μg) | |||

| Solvatochromism | Various | ~6.6 D | |

| Electrochromism | Dioxane | 6.6 D | |

| Computational (CASSCF) | Gas Phase | 6.41 - 7.36 D[1] | |

| Computational (MRCIS) | Gas Phase | 7.1 D[2] | |

| Computational (CC2) | Gas Phase | 7.4 D[2] | |

| Locally Excited (LE) State (μe) | |||

| Solvatochromism | Various | 9.7 - 11.2 D | |

| Electrochromism | Dioxane | 10.1 D | |

| Computational (CASSCF) | Gas Phase | 6.25 - 7.58 D[1] | |

| Computational (MRCIS) | Gas Phase | 9.6 D[2] | |

| Computational (CC2) | Gas Phase | 10.1 D[2] | |

| TICT State (μe) | |||

| Solvatochromism/Thermochromism | Various | 15.3 - 17 D[3] | |

| Electrochromism | Dioxane | 16.2 D[4] | |

| Time-Resolved Microwave Conductivity | Various | ~15 D | |

| Computational (MRCIS) | Gas Phase | 15.3 D[2] | |

| Computational (CC2) | Gas Phase | 13.3 D[2] |

Table 1: Experimental and Computational Dipole Moments of DMABN. This table provides a comparative summary of the dipole moments of DMABN in its ground, locally excited (LE), and twisted intramolecular charge transfer (TICT) states, as determined by various experimental and computational methods.

Experimental Protocols

The determination of ground and excited state dipole moments relies on a variety of sophisticated experimental techniques. This section provides a detailed methodology for the most commonly employed methods for studying DMABN.

Solvatochromic Method using the Lippert-Mataga Equation

This is the most widely used method to estimate the change in dipole moment upon excitation (Δμ = μe - μg). It is based on the linear relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity function, as described by the Lippert-Mataga equation.

Experimental Workflow:

Figure 1: Workflow for determining the change in dipole moment (Δμ) using the solvatochromic method.

Detailed Steps:

-

Solvent Selection: A range of spectrograde solvents with varying dielectric constants (ε) and refractive indices (n) should be chosen. Commonly used solvents for DMABN studies include cyclohexane, 1,4-dioxane, dichloromethane, and acetonitrile.[5] All solvents should be of high purity and dried to remove any water content.[6]

-

Solution Preparation: Prepare a stock solution of DMABN in a suitable non-polar solvent. From this stock, prepare a series of dilute solutions in the selected solvents with concentrations typically ranging from 10⁻⁶ to 10⁻³ M.[4] The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum of each solution, exciting at the absorption maximum, to determine the emission maximum (λ_em).

-

-

Data Analysis:

-

Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm⁻¹).

-

Calculate the Stokes shift (Δν) for each solvent: Δν = ν_abs - ν_em.

-

Calculate the solvent polarity function (Δf) for each solvent using the following equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

-

Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).

-

Perform a linear regression on the data points. The slope of the line is given by: Slope = (2 * (Δμ)²) / (h * c * a³) where h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius of the solute molecule.

-

The Onsager cavity radius 'a' can be estimated from the molecular volume.

-

From the slope, the change in dipole moment (Δμ) can be calculated. Knowing the ground state dipole moment (μg), the excited state dipole moment (μe) can be determined.

-

Time-Resolved Microwave Conductivity (TRMC)

TRMC is a powerful technique to probe the change in dipole moment and polarizability of a molecule in its excited state. The principle involves photoexciting the sample with a short laser pulse and measuring the transient change in the microwave conductivity of the solution.

Experimental Setup:

References

- 1. eurjchem.com [eurjchem.com]

- 2. Time resolved microwave conductivity - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Spectroscopic Behavior of 4-(Dimethylamino)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of 4-(Dimethylamino)benzonitrile (DMABN), a molecule renowned for its unique dual fluorescence properties. This phenomenon, governed by the Twisted Intramolecular Charge Transfer (TICT) model, makes DMABN a sensitive probe for its local environment and a subject of extensive research in photochemistry and drug development. This document details the underlying photophysical principles, presents key quantitative data, outlines experimental protocols for spectral analysis, and visualizes the involved molecular processes.

Introduction to the Photophysics of DMABN

This compound is a prototypical example of a molecule exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed from a single chemical species. In nonpolar solvents, DMABN displays a single fluorescence band at higher energies (shorter wavelengths). However, in polar solvents, a second, highly red-shifted emission band appears at lower energies (longer wavelengths).[1][2] This solvatochromic behavior is attributed to the formation of two distinct excited states: a locally excited (LE) state and a charge-transfer (CT) state.[2][3]

The LE state is the initially populated excited state upon photoexcitation and is characterized by a planar geometry, similar to the ground state. The CT state, on the other hand, is a more polar species formed through a conformational change in the excited state, specifically the twisting of the dimethylamino group relative to the benzonitrile (B105546) ring.[2][4] This process is described by the Twisted Intramolecular Charge Transfer (TICT) model.

The Twisted Intramolecular Charge Transfer (TICT) Model

The TICT model postulates that upon excitation, the DMABN molecule can relax through two different pathways. In one pathway, it can return to the ground state from the LE state, emitting a photon and giving rise to the "normal" fluorescence band. Alternatively, in polar solvents, the molecule can undergo a conformational change by twisting the C-N bond connecting the dimethylamino group and the phenyl ring. This twisting motion leads to the formation of a highly polar TICT state, where there is a significant separation of charge between the electron-donating dimethylamino group and the electron-accepting benzonitrile moiety.[2][4]

The stabilization of this polar TICT state by the polar solvent environment lowers its energy, making it an accessible excited state minimum. Radiative decay from this TICT state to the ground state results in the "anomalous," red-shifted fluorescence band. The equilibrium between the LE and TICT states is highly dependent on the polarity of the solvent, with more polar solvents favoring the formation and stabilization of the TICT state, thus enhancing the intensity of the charge-transfer emission band.

Below is a conceptual diagram illustrating the photophysical processes involved in the dual fluorescence of DMABN, based on the TICT model.

Caption: Jablonski diagram illustrating the photophysical pathways of DMABN.

Quantitative Spectroscopic Data

The photophysical properties of DMABN are highly sensitive to the solvent environment. The following tables summarize the key spectroscopic data for DMABN in a range of solvents with varying polarities.

Table 1: Absorption and Emission Maxima of DMABN in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | TICT Emission Max (λ_em_TICT) [nm] |

| n-Hexane | 1.88 | 296[3] | 340[3] | - |

| Cyclohexane | 2.02 | 298[5] | 342[5] | - |

| Diethyl Ether | 4.34 | 301[3] | 348[3] | ~430 |

| Tetrahydrofuran (THF) | 7.58 | 302[5] | 350[5] | 465[5] |

| Dichloromethane | 8.93 | 304 | 355 | 475 |

| Acetonitrile | 37.5 | 300[3][5] | 358[3][5] | 480[3][5] |

| Methanol | 32.7 | 303 | 360 | 490 |

| Water | 80.1 | 301[5] | - | 510[5] |

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ) of DMABN